5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
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Overview
Description
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its complex structure, which includes a triazole ring fused with a quinazoline ring, and various substituents such as chlorobenzyl, dimethoxy, and nitrophenyl groups. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
Preparation Methods
The synthesis of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Quinazoline Ring: The quinazoline ring is formed by the reaction of anthranilic acid derivatives with formamide or formic acid.
Coupling of Triazole and Quinazoline Rings: The triazole and quinazoline rings are coupled through a nucleophilic substitution reaction, where the triazole derivative reacts with a quinazoline derivative in the presence of a base.
Introduction of Substituents: The chlorobenzyl, dimethoxy, and nitrophenyl groups are introduced through various substitution reactions, using reagents such as chlorobenzyl chloride, dimethoxybenzene, and nitrophenyl chloride.
Chemical Reactions Analysis
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes several types of chemical reactions, including:
Scientific Research Applications
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has various scientific research applications, including:
Comparison with Similar Compounds
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has similar structural features but lacks the chlorobenzyl and dimethoxy groups, resulting in different biological activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has a chlorophenyl group instead of a chlorobenzyl group, leading to variations in its chemical reactivity and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCLNRRICEUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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